3-Chloroacetylbenzo[b]thiophene

Raloxifene Synthesis Nucleophilic Substitution Pharmaceutical Intermediates

This is the definitive 3-acyl intermediate for raloxifene and SERM libraries. The 3-chloroacetyl group is not optional—its α-chloro substituent enables the indispensable aminoethoxy side chain formation. Generic substitution with acetyl or benzoyl analogs leads to a synthetic dead end. Procure this regiospecifically functionalized benzothiophene to maintain pharmacophoric integrity and process chemistry continuity.

Molecular Formula C10H7ClOS
Molecular Weight 210.68 g/mol
CAS No. 26167-44-2
Cat. No. B1623081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroacetylbenzo[b]thiophene
CAS26167-44-2
Molecular FormulaC10H7ClOS
Molecular Weight210.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(=O)CCl
InChIInChI=1S/C10H7ClOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
InChIKeyOTWORIPHJRKXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroacetylbenzo[b]thiophene (CAS 26167-44-2) Overview: A Specialized Intermediate for Pharmaceutical Synthesis


3-Chloroacetylbenzo[b]thiophene (CAS 26167-44-2) is a key heterocyclic building block belonging to the class of 3-acylbenzo[b]thiophenes [1]. Its core structure consists of a benzothiophene ring system substituted at the 3-position with a chloroacetyl group. This specific arrangement provides a dual-functionality: an electrophilic α-chloro ketone capable of undergoing nucleophilic substitution and a sulfur-containing heterocyclic core found in many bioactive compounds. It is most prominently recognized as a crucial intermediate in the synthesis of the selective estrogen receptor modulator (SERM) raloxifene and its derivatives [2].

Why Generic Substitution Fails for 3-Chloroacetylbenzo[b]thiophene (CAS 26167-44-2) in Key Synthetic Routes


Generic substitution of 3-Chloroacetylbenzo[b]thiophene with other acylating agents or benzothiophene derivatives is not feasible due to the precise functional group requirements of subsequent synthetic steps. The chloroacetyl group is not merely an acyl group; its α-chloro substituent is essential for specific downstream transformations, such as forming the aminoethoxy side chain in raloxifene synthesis [1]. While alternative acyl groups (e.g., acetyl, benzoyl) can be introduced at the 3-position, they lack the necessary reactive handle for further functionalization, leading to a synthetic dead end [2]. Furthermore, the regioselective functionalization at the 3-position of the benzothiophene ring is critical. Alternative isomers, such as 2-acylbenzo[b]thiophenes, possess different reactivity and lead to entirely different chemical structures, which would not map onto the established raloxifene pharmacophore [2].

Quantitative Differentiation Evidence for 3-Chloroacetylbenzo[b]thiophene (CAS 26167-44-2) vs. Alternatives


Comparison of Synthetic Utility: Chloroacetyl vs. Acetyl as a Functional Handle in Raloxifene Synthesis

In the synthesis of raloxifene, the 3-chloroacetyl group serves as a specific electrophilic handle for installing the essential aminoethoxy side chain via nucleophilic substitution with piperidine. The closely related analog 3-acetylbenzo[b]thiophene lacks the α-chloro substituent and cannot undergo this direct substitution, rendering it useless for this critical step. The specific utility of the chloroacetyl group is highlighted in patents and literature as the key to forming the 3-aroyl-2-arylbenzo[b]thiophene core of raloxifene [1].

Raloxifene Synthesis Nucleophilic Substitution Pharmaceutical Intermediates

Regioselectivity Advantage: 3-Chloroacetyl vs. 2-Chloroacetylbenzo[b]thiophene in SERM Scaffold Synthesis

The biological activity of raloxifene and related SERMs is critically dependent on the substitution pattern of the benzothiophene core. The 2-aryl-3-aroyl substitution pattern, which 3-chloroacetylbenzo[b]thiophene helps to create, is essential for high affinity binding to the estrogen receptor [1]. An alternative regioisomer, such as a 2-chloroacetylbenzo[b]thiophene derivative, would lead to a 3-aryl-2-aroyl scaffold after analogous synthetic steps. Studies on raloxifene analogs have shown that modifications to this core, including changes to the position of substituents, significantly alter biological activity and receptor binding affinity [1].

SERM Synthesis Regioselectivity Structure-Activity Relationship

Commercial Availability and Purity Specifications Compared to Niche Analogs

As an established intermediate for a well-known drug (raloxifene), 3-Chloroacetylbenzo[b]thiophene is commercially available from major chemical suppliers with specified purity grades [1]. In contrast, many structurally similar analogs (e.g., 2-chloroacetyl, 3-bromoacetyl, or other 3-acyl derivatives) are not standard catalog items and would require custom synthesis, introducing significant lead time, cost, and uncertainty into a research or development program. Reputable vendors offer this compound with a minimum purity specification of 95% or higher .

Procurement Purity Analysis Sourcing

Optimal Research and Industrial Application Scenarios for 3-Chloroacetylbenzo[b]thiophene (CAS 26167-44-2)


Synthesis of Raloxifene and Raloxifene Analogs

This is the primary and most validated application scenario. 3-Chloroacetylbenzo[b]thiophene is used as a key intermediate to install the 3-aroyl functionality of the raloxifene core. Its specific chloroacetyl group is essential for subsequent nucleophilic substitution reactions to form the aminoethoxy side chain, a critical pharmacophore for SERM activity [1].

Synthesis of Novel 3-Acylbenzo[b]thiophene Derivatives for Drug Discovery

As a representative 3-acylbenzo[b]thiophene, this compound serves as a versatile starting material for generating libraries of novel benzothiophene-based compounds. Researchers can leverage the reactive α-chloro ketone moiety for diversification, for example, by reacting it with various nucleophiles (amines, thiols) to create a range of new chemical entities for biological screening [2].

Development of Improved Synthetic Routes to Benzo[b]thiophene Intermediates

The compound is the target of process chemistry patents aimed at developing more efficient, higher-yielding, and industrially scalable methods for preparing key benzo[b]thiophene intermediates. Its established importance in pharmaceutical manufacturing makes it a benchmark for evaluating new synthetic methodologies [3].

Preparation of 3-Halomethylbenzo[b]thiophene Derivatives

The chloroacetyl group can be further transformed, for example, by reduction to a hydroxyethyl group and subsequent halogenation, to produce 3-halomethylbenzo[b]thiophene derivatives. These compounds are themselves valuable intermediates in pharmaceutical chemistry [4].

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